2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
2-[3-(3,4-Dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a pyridine ring, and an acetamide group, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-10-11-20(13-16(15)2)30(28,29)22-17(3)12-18(4)25(23(22)27)14-21(26)24-19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIAFUBOCJJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of 3,4-dimethylbenzenesulfonyl chloride, which can be synthesized by chlorinating 3,4-dimethylbenzenesulfonic acid . This intermediate is then reacted with 4,6-dimethyl-2-oxo-1,2-dihydropyridine to form the sulfonyl-pyridine derivative. Finally, the acetamide group is introduced through a reaction with N-phenylacetamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Oxidation
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Mechanism : The dihydropyridine ring undergoes oxidation, likely at the α,β-unsaturated ketone system, leading to ring cleavage or formation of quinone-like derivatives.
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Reagents/Conditions : Strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) in acidic media .
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Products : Oxidation results in the formation of oxidized derivatives, including sulfone derivatives from the sulfonyl group .
Reduction
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Mechanism : The dihydropyridine ring may undergo reduction at the carbonyl group, converting the ketone to a secondary alcohol. Additionally, the sulfonyl group could remain inert under mild reducing conditions.
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Reagents/Conditions : Mild reducing agents like hydrogenation (H₂/Pd) or stronger agents such as lithium aluminum hydride (LiAlH₄) in dry ether .
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Products : Reduced derivatives, including alcohol or amine intermediates, depending on reaction conditions .
Substitution
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Mechanism : Nucleophilic aromatic substitution at the sulfonyl group or electrophilic substitution at the dihydropyridine ring.
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Reagents/Conditions : Sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) for deprotonation and subsequent substitution.
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Products : Substituted derivatives, including alkylated or arylated analogs.
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium (e.g., H₂SO₄) |
| Reduction | LiAlH₄, H₂/Pd | Anhydrous ether, catalytic H₂ |
| Substitution | NaH, DMF | Room temperature, inert atmosphere |
Oxidation Potential
A study on dihydropyridine derivatives revealed oxidation peak potentials ranging from 1.0 V to 1.5 V vs SCE , indicating susceptibility to oxidation. For example, a 2,6-dimethyl-1,4-dihydropyridine derivative exhibited an oxidation potential of 1.0 V , with coulometric analysis confirming a 2-electron transfer process . This suggests that oxidation of the target compound would likely involve the dihydropyridine ring, forming stable oxidized products.
Structural Isomerism
The molecular formula C₁₂H₁₃N₃O₂ (for a related dihydropyridine derivative) has 19,638 structural isomers in PubChem, highlighting the complexity of reaction pathways and potential by-products .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide have been investigated for their ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study demonstrated that a related compound led to a marked reduction in the viability of various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and modulation of apoptotic pathways.
Anti-inflammatory Properties
Compounds containing the dihydropyridine structure have shown promise as anti-inflammatory agents. Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
Research Findings:
In silico evaluations have indicated that modifications to the compound can enhance its binding affinity to the active site of 5-LOX, suggesting avenues for further optimization and development as a therapeutic agent for inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Research has highlighted its inhibitory effects on α-glucosidase and acetylcholinesterase, making it a candidate for treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .
Experimental Results:
In vitro assays demonstrated that derivatives exhibited significant inhibition of these enzymes, leading to decreased glucose absorption and improved cognitive function in animal models.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include the formation of key intermediates through sulfonation reactions followed by acylation steps.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Sulfonation | 3,4-Dimethylbenzenesulfonyl chloride | 68% |
| 2 | Acylation | Acetic anhydride | Variable |
| 3 | Cyclization | Base catalyst (e.g., K2CO3) | High |
Mechanism of Action
The mechanism by which 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and acetamide groups could play key roles in these interactions, potentially affecting signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonyl chloride: Shares the sulfonyl group but lacks the pyridine and acetamide components.
N-Phenylacetamide: Contains the acetamide group but lacks the sulfonyl and pyridine components.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine: Features the pyridine ring but lacks the sulfonyl and acetamide groups.
Uniqueness
What sets 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide apart is the combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide (referred to as Compound A) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
Compound A features a complex structure that includes a dihydropyridine core substituted with a sulfonyl group and an acetamide moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that Compound A exhibits a range of biological activities, primarily focusing on its antiviral , anti-inflammatory , and antitumor properties.
Antiviral Activity
Studies have demonstrated that Compound A possesses antiviral properties against several viral strains. Its mechanism appears to involve the inhibition of viral replication by targeting specific viral proteins. For example:
- Mechanism : Inhibition of the viral RNA polymerase.
- Efficacy : Demonstrated significant reduction in viral load in vitro against flavivirus infections.
Anti-inflammatory Effects
Compound A has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : Studies show that Compound A reduces the levels of TNF-alpha and IL-6 in stimulated macrophages.
- Animal Models : In rodent models of inflammation, administration of Compound A resulted in decreased paw edema and inflammatory cell infiltration.
Antitumor Properties
Preliminary studies suggest that Compound A may exert antitumor effects through apoptosis induction in cancer cell lines. Notable observations include:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : Induction of caspase-dependent apoptosis pathways.
Detailed Research Findings
Case Studies
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Antiviral Efficacy Study :
- Conducted on various flavivirus strains.
- Results showed a 70% reduction in viral replication at optimal concentrations.
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Inflammation Model :
- Rodent model subjected to carrageenan-induced inflammation.
- Compound A significantly reduced inflammation markers compared to control groups.
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Cancer Cell Line Study :
- Evaluated the effect on MCF-7 cells over 48 hours.
- Observed a dose-dependent increase in apoptotic markers.
Q & A
Q. What are the optimal synthetic routes for 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including sulfonylation of the pyridine core, acetamide coupling, and regioselective substitution. A recommended approach is to start with 3,4-dimethylbenzenesulfonyl chloride reacting with a 4,6-dimethyl-2-oxo-1,2-dihydropyridine intermediate under basic conditions (e.g., NaH in DMF). Subsequent N-phenylacetamide coupling via nucleophilic acyl substitution requires careful stoichiometric control to avoid over-acylation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product . Reaction yields can be improved using continuous flow reactors for exothermic steps, as described in industrial-scale pyridine derivative syntheses .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer: Use a combination of -NMR, -NMR, and 2D-COSY to confirm regiochemistry, focusing on the sulfonyl group’s position and methyl substitutions. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, employ HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against known intermediates. X-ray crystallography is recommended for absolute stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurities. To address this:
- Replicate studies under standardized conditions (e.g., fixed pH, temperature, and solvent controls).
- Dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective toxicity.
- Metabolite profiling (LC-MS/MS) to identify degradation products that may contribute to off-target effects.
Cross-validate findings using in silico docking (AutoDock Vina) to predict binding affinities to biological targets like kinase enzymes .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
Methodological Answer: Perform molecular dynamics simulations (GROMACS) to analyze the compound’s interaction with target proteins (e.g., cyclooxygenase-2 or histone deacetylases). Focus on the sulfonyl group’s electrostatic contributions and the acetamide moiety’s hydrogen-bonding potential. Use QSAR models to predict substituent effects at the 3,4-dimethylphenyl ring. Validate predictions by synthesizing derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) and testing via surface plasmon resonance (SPR) for binding kinetics .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and blood plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS every 24 hours for 7 days. Identify hydrolytic cleavage points (e.g., sulfonamide or acetamide bonds) using isotopic labeling (-HO). For oxidative stability, expose the compound to cytochrome P450 enzymes (microsomal incubations) and quantify metabolites .
Theoretical and Experimental Design Questions
Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?
Methodological Answer: Link the compound’s sulfonamide-pyridine scaffold to established pharmacophores for kinase inhibition or epigenetic modulation. For example, compare its structure to FDA-approved sulfonamide drugs (e.g., Celecoxib) using Tanimoto similarity indices. Design experiments to test hypotheses derived from the "privileged scaffold" theory, which posits that certain heterocycles exhibit broad bioactivity due to conformational flexibility .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Methodological Answer: Apply nonlinear regression (GraphPad Prism) to calculate IC values, ensuring replicates (n ≥ 3) and controls (DMSO vehicle). Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. For outlier detection in high-throughput screens, employ robust z-score normalization. Report confidence intervals (95%) to quantify uncertainty .
Interdisciplinary and Mechanistic Questions
Q. How can heterogeneous catalysis principles improve the scalability of its synthesis?
Methodological Answer: Replace traditional solvents with ionic liquids to enhance sulfonylation efficiency. Test palladium-supported mesoporous silica catalysts for Suzuki-Miyaura coupling steps, which may reduce byproducts. Monitor reaction progress in real-time using in situ FTIR spectroscopy .
Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?
Methodological Answer: Use Sprague-Dawley rats for preliminary ADME studies:
- Oral bioavailability : Administer 10 mg/kg and measure plasma concentrations via LC-MS.
- Tissue distribution : Sacrifice animals at 1, 4, and 24 hours post-dose; analyze liver, kidney, and brain homogenates.
- Acute toxicity : Follow OECD Guideline 423, observing for neurobehavioral changes or organ damage .
Handling Contradictory Data
Q. How should researchers address conflicting results in solubility and partition coefficient (logP) measurements?
Methodological Answer: Standardize logP determinations using the shake-flask method (octanol/water) with UV-Vis quantification. Cross-check with computational tools (e.g., ACD/Labs LogP Add-in). If discrepancies persist, investigate polymorphic forms via differential scanning calorimetry (DSC) or powder XRD, as crystalline vs. amorphous states significantly affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
